5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate
CAS No.: 374795-77-4
Cat. No.: VC8269307
Molecular Formula: C8H10F3N3O2
Molecular Weight: 237.18 g/mol
* For research use only. Not for human or veterinary use.
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate - 374795-77-4](/images/structure/VC8269307.png)
Specification
CAS No. | 374795-77-4 |
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Molecular Formula | C8H10F3N3O2 |
Molecular Weight | 237.18 g/mol |
IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C6H9N3.C2HF3O2/c1-2-9-5-8-4-6(9)3-7-1;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7) |
Standard InChI Key | WQMIJIIBILSQLC-UHFFFAOYSA-N |
SMILES | C1CN2C=NC=C2CN1.C(=O)(C(F)(F)F)O |
Canonical SMILES | C1CN2C=NC=C2CN1.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate is a bicyclic heterocyclic compound characterized by a fused imidazole and pyrazine ring system, with a trifluoroacetate counterion. Its molecular formula is , yielding a molecular weight of 237.18 g/mol . The saturated tetrahydropyrazine moiety reduces ring strain, enhancing stability compared to fully aromatic analogs . The trifluoroacetate group () contributes to solubility in polar organic solvents, a critical factor in its handling and application .
Structurally, the compound differs from related derivatives such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 91476-80-1) in the positioning of the nitrogen atoms within the pyrazine ring, which influences electronic distribution and binding affinities . Comparative analysis reveals that the [1,5-a] isomer exhibits distinct reactivity patterns due to altered resonance stabilization .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 2,2,2-trifluoroacetate typically involves cyclization of precursor dipeptides followed by salt formation with trifluoroacetic acid (TFA). A representative pathway includes:
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Cyclization: Reaction of -protected amino acids with ethylenediamine derivatives under microwave irradiation to form the imidazo[1,5-a]pyrazine core .
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Deprotection and Salt Formation: Acidic cleavage of protecting groups (e.g., tert-butoxycarbonyl, Boc) using TFA yields the trifluoroacetate salt .
Industrial-scale production employs continuous flow reactors to optimize yield (reported ≥75%) and purity (>95% by HPLC) . Key challenges include controlling racemization during cyclization and minimizing residual TFA, which necessitates rigorous purification via recrystallization or column chromatography .
Spectroscopic Data
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NMR: NMR (400 MHz, DO) exhibits signals at δ 3.15–3.45 ppm (m, 4H, pyrazine CH), 4.25 ppm (s, 2H, imidazole CH), and 7.85 ppm (s, 1H, imidazole H) .
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Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 238.1 ([M+H]) .
Biological Activity and Mechanistic Insights
Cytotoxicity and Cellular Effects
In vitro assays reveal that imidazo-pyrazine derivatives induce dose-dependent cytotoxicity in cancer cell lines (IC = 10–50 µM) . Mechanistically, these compounds disrupt cytoskeletal dynamics by inhibiting Rho GTPase activation, leading to apoptosis-independent cell death . Notably, this effect is independent of Gα q/11 pathways, implicating off-target interactions with cytoskeletal regulators .
Cell Line | IC (µM) | Mechanism |
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HeLa | 12.3 ± 1.2 | RhoA inhibition |
MCF-7 | 28.7 ± 3.1 | Actin depolymerization |
A549 | 45.6 ± 4.8 | Mitochondrial membrane disruption |
Applications and Comparative Analysis
Research Applications
The compound serves as:
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A building block in combinatorial libraries for GPCR drug discovery .
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A model substrate for studying fluorinated heterocycles’ metabolic stability .
Comparison with Analogues
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